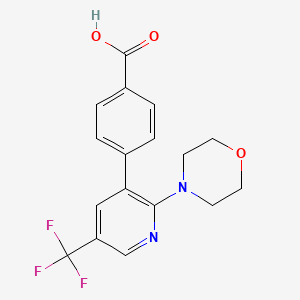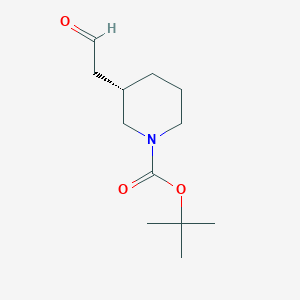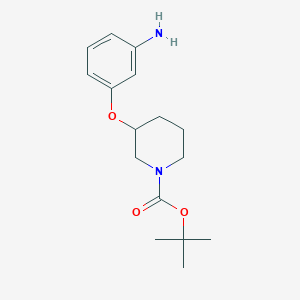
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, also known as EMCOC, is an organic compound with a wide range of applications in scientific research. It has been studied extensively for its unique properties and potential applications in the fields of pharmacology, biochemistry, and physiology. EMCOC has been used as a model compound to study enzyme structure and function, and to investigate biochemical pathways. Additionally, its ability to form stable complexes with other molecules makes it an attractive tool for drug delivery and drug design.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Versatile Building Blocks
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry, where derivatives are prepared through displacement reactions, enabling the synthesis of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds with potential biological relevance (Ž. Jakopin, 2018).
Heterocyclic Derivatives Synthesis
The microwave-assisted synthesis technique is utilized to create hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, among others, investigating their antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's role in generating derivatives with notable biological activities (Serap Başoğlu et al., 2013).
Biological Activities
Antimicrobial Evaluation
Some 1,3,4-oxadiazole derivatives exhibit significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, underscoring the compound's utility in developing antibacterial agents (E. Jafari et al., 2017).
Biological Screening
Ethyl 2-(2-pyridylacetate) derivatives containing various heterocyclic moieties were synthesized and assessed for their in vitro antimicrobial, cytotoxicity, and antiviral activities, demonstrating the compound's potential in discovering new therapeutic agents (Daniel Szulczyk et al., 2017).
Methodological Advancements
One-Pot Synthesis
The one-pot sequential N-acylation/dehydrative cyclization method facilitates the preparation of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, demonstrating an efficient route to synthesize 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process underscores the compound's role in streamlining synthetic pathways (Sirawit Wet-osot et al., 2017).
Propriétés
IUPAC Name |
ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)7-10-8(14-11-7)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFPPDNHCLEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)


![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)


![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)


![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)



